trans-1,2,6-Trimethylpiperazine dihydrochloride

Description

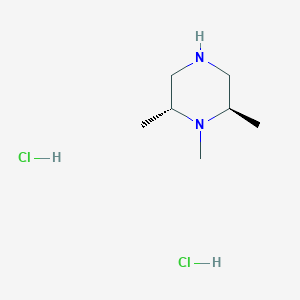

trans-1,2,6-Trimethylpiperazine dihydrochloride (CAS: 2102409-62-9) is a piperazine derivative characterized by three methyl groups at positions 1, 2, and 6 in a trans-configuration, with two hydrochloride counterions enhancing its water solubility . Its molecular formula is C₇H₁₈Cl₂N₂ (molecular weight: 201.14 g/mol).

Properties

IUPAC Name |

(2R,6R)-1,2,6-trimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-4-8-5-7(2)9(6)3;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLULMXLBYGMPO-GPJOBVNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H](N1C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2,6-trimethylpiperazine dihydrochloride typically involves the reaction of piperazine with methylating agents under controlled conditions. The process may include steps such as:

Methylation: Piperazine is reacted with methyl iodide or methyl sulfate to introduce methyl groups at the 1, 2, and 6 positions.

Hydrochloride Formation: The resulting trimethylpiperazine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction conditions and ensure high yield and purity.

Purification: The product is purified through crystallization or recrystallization techniques to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: trans-1,2,6-Trimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar solvents.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of demethylated piperazine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Central Nervous System (CNS) Disorders

Research indicates that trans-1,2,6-trimethylpiperazine dihydrochloride exhibits potential as a pharmacological agent targeting various CNS disorders. Its derivatives have shown promise in treating conditions such as:

- Psychosis

- Schizophrenia (both positive and negative symptoms)

- Anxiety Disorders

- Depression

- Sleep Disturbances

- Migraine

- Parkinson's Disease

- Cocaine Abuse

The compound acts primarily as a dopamine D1 receptor antagonist, which may help mitigate symptoms associated with these disorders .

Antagonistic Activity

Studies have demonstrated that specific isomers of this compound possess antagonistic activity at dopamine receptors. This property is particularly valuable in developing medications aimed at modulating dopaminergic signaling pathways in the brain .

Case Study 1: Psychotropic Effects

A study published in a pharmacological journal explored the effects of this compound on animal models of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors when administered at therapeutic doses. This suggests its potential utility in treating anxiety disorders .

Case Study 2: Dopamine Receptor Modulation

Another research investigation focused on the compound's ability to modulate dopamine receptor activity. The findings revealed that specific enantiomers could selectively inhibit dopamine uptake while promoting receptor antagonism, highlighting their potential for developing targeted therapies for schizophrenia .

Mechanism of Action

The mechanism of action of trans-1,2,6-trimethylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares trans-1,2,6-trimethylpiperazine dihydrochloride with structurally related piperazine derivatives:

Physicochemical Properties

- Lipophilicity and Solubility : Piperazine dihydrochlorides generally exhibit high water solubility due to protonation of nitrogen atoms. For example, This compound is synthesized with HCl to improve solubility, similar to other aryl piperazine derivatives .

- Stereochemical Impact : The cis-isomer (CAS: 1195782-28-5) has distinct storage requirements (20°C for 2 years) compared to the trans-isomer, suggesting differences in stability .

Biological Activity

Trans-1,2,6-Trimethylpiperazine dihydrochloride is a piperazine derivative that has garnered attention due to its biological properties, particularly in pharmacological applications. This compound's structure, characterized by three methyl groups on the piperazine ring, influences its interaction with various biological targets. This article discusses the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

This compound can be represented structurally as follows:

This molecular formula indicates the presence of two chlorine atoms and a piperazine ring substituted with methyl groups.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Key mechanisms include:

- Dopamine Receptor Modulation : Studies suggest that piperazine derivatives exhibit antagonistic activity at dopamine D1 and D2 receptors. This modulation can influence various CNS disorders, including schizophrenia and Parkinson's disease .

- Inhibition of Cytochrome P450 Enzymes : Certain piperazine compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs .

- Neurotransmitter Uptake Inhibition : Trans-1,2,6-Trimethylpiperazine has been reported to inhibit the uptake of neurotransmitters such as serotonin and norepinephrine, potentially enhancing their synaptic availability .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

Several studies have explored the effects of this compound in clinical and preclinical settings:

- Schizophrenia Treatment : A clinical trial assessed the efficacy of a formulation containing trans-1,2,6-Trimethylpiperazine in patients with schizophrenia. The results indicated significant improvements in psychotic symptoms compared to placebo controls .

- Parkinson’s Disease Model : In animal models of Parkinson's disease, administration of trans-1,2,6-Trimethylpiperazine demonstrated neuroprotective effects and improved motor function by enhancing dopaminergic signaling .

- Pharmacokinetic Studies : Research focusing on the pharmacokinetics of trans-1,2,6-Trimethylpiperazine showed a favorable absorption profile with minimal side effects at therapeutic doses .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of trans-1,2,6-Trimethylpiperazine dihydrochloride?

- Methodology : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm methyl group positions and piperazine ring geometry. Infrared (IR) spectroscopy can identify N-H and C-Cl stretching modes in the dihydrochloride salt. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For example, characteristic peaks in ¹H NMR at δ 2.3–3.1 ppm (piperazine protons) and δ 1.0–1.5 ppm (methyl groups) are critical for structural validation.

Q. How can researchers ensure the stability of this compound during storage?

- Methodology : Store the compound in airtight, light-resistant containers under ambient or refrigerated conditions (2–8°C). Monitor for hydrolysis or oxidation using accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months). Analytical techniques like high-performance liquid chromatography (HPLC) with UV detection at 210–230 nm can track degradation products. Evidence from similar dihydrochloride salts suggests avoiding aqueous solutions unless stabilized with inert atmospheres .

Q. What synthetic routes are available for preparing this compound?

- Methodology : A two-step approach is common:

Piperazine functionalization : React piperazine with methylating agents (e.g., methyl iodide) under controlled pH (8–10) to selectively introduce methyl groups.

Salt formation : Treat the free base with hydrochloric acid in a polar aprotic solvent (e.g., ethyl acetate) at 45–50°C to precipitate the dihydrochloride salt. Yields >95% are achievable with stoichiometric HCl and rigorous drying .

Advanced Research Questions

Q. How can impurities in this compound be identified and quantified?

- Methodology : Use HPLC with a C18 column and ion-pairing reagents (e.g., sodium hexanesulfonate) to resolve structurally similar impurities. For example, mono-methylated or cis-isomer byproducts can be detected at 0.1–0.5% levels using UV-Vis or charged aerosol detection (CAD). Reference standards for common impurities (e.g., 1,2,3-trimethylpiperazine derivatives) should be synthesized for calibration, as demonstrated in Trimetazidine impurity profiling .

Q. What strategies optimize reaction conditions for large-scale synthesis?

- Methodology :

- Solvent selection : Replace ethanol with isopropanol to improve solubility and reduce side reactions.

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methylation efficiency.

- Process control : Monitor reaction progress in real-time using in-line FTIR or Raman spectroscopy to detect intermediates. Evidence from dihydrochloride monohydrate synthesis highlights the importance of water content (<0.1%) for crystallinity and yield .

Q. How does this compound interact with biological targets?

- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding affinity to receptors (e.g., serotonin or dopamine transporters). Molecular docking simulations using software like AutoDock Vina can predict binding modes, guided by structural analogs such as 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. In vitro assays (e.g., radioligand displacement) validate interactions at nM–μM concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.